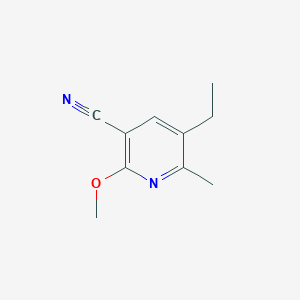
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy-5-ethyl-6-methylpyridine with a suitable nitrile source under specific reaction conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and efficient purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy and cyano groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other nitrogen-containing compounds.
科学的研究の応用
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its unique functional groups.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of 5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes, receptors, or other biomolecules, modulating their activity. For example, the cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Methoxy-3-cyano-5-methylpyridine: Lacks the ethyl group, resulting in different chemical properties and reactivity.
2-Methoxy-3-cyano-5-ethylpyridine: Lacks the methyl group, which may affect its biological activity and applications.
2-Methoxy-5-ethyl-6-methylpyridine: Lacks the cyano group, altering its potential for chemical reactions and interactions.
Uniqueness
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
5-ethyl-2-methoxy-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-4-8-5-9(6-11)10(13-3)12-7(8)2/h5H,4H2,1-3H3 |
InChIキー |
GZFWZDGHNBJOTE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(N=C1C)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















